molecular formula C18H20N2O2S B7540685 2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile

2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile

Cat. No. B7540685
M. Wt: 328.4 g/mol
InChI Key: QBYMKHIEFYOMEC-UHFFFAOYSA-N
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Description

2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BZPSC and is a pyridine derivative with a carbonitrile group.

Mechanism of Action

The mechanism of action of BZPSC is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cell proliferation and survival. BZPSC has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that occurs naturally in the body.
Biochemical and Physiological Effects:
BZPSC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BZPSC has also been shown to induce apoptosis in cancer cells, which is a key mechanism for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

The advantages of using BZPSC in lab experiments are its potential anticancer properties and its ability to induce apoptosis in cancer cells. The limitations of using BZPSC in lab experiments are its low yield of synthesis and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of BZPSC. One potential direction is the development of new drugs for the treatment of cancer. Another potential direction is the study of the mechanism of action of BZPSC to better understand its anticancer properties. Additionally, the synthesis method for BZPSC can be optimized to improve the yield and reduce the cost of production.

Synthesis Methods

The synthesis of BZPSC involves the reaction of 2,4,6-trimethylpyridine with 3-chloro-1-propanol in the presence of sodium hydride. The resulting product is then treated with potassium thiocyanate and benzyl bromide to obtain BZPSC. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

BZPSC has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is the development of new drugs for the treatment of cancer. BZPSC has been shown to have anticancer properties, and it is believed that it can be used to develop new drugs that are more effective and less toxic than current treatments.

properties

IUPAC Name

2-(2-hydroxy-3-phenylmethoxypropyl)sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-8-14(2)20-18(17(13)9-19)23-12-16(21)11-22-10-15-6-4-3-5-7-15/h3-8,16,21H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYMKHIEFYOMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(COCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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